molecular formula C18H40NO6P B029696 Phytosphingosine 1-phosphate CAS No. 38597-28-3

Phytosphingosine 1-phosphate

Cat. No.: B029696
CAS No.: 38597-28-3
M. Wt: 397.5 g/mol
InChI Key: AYGOSKULTISFCW-KSZLIROESA-N
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Description

Phytosphingosine 1-phosphate is a bioactive sphingolipid metabolite derived from phytosphingosine. It plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. This compound is structurally similar to sphingosine 1-phosphate but possesses unique biological properties that make it significant in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of phytosphingosine 1-phosphate involves a three-step process starting from D-ribo-phytosphingosine. The synthesis is based on standard phosphoramidite methodology. The key steps include the monophosphorylation of the 1-hydroxyl group without protecting the 3-hydroxyl group . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using similar chemical routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phytosphingosine 1-phosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and cyclization. These reactions are essential for its biological activity and function.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclic this compound derivatives, which have shown significant biological activity in various studies .

Scientific Research Applications

Phytosphingosine 1-phosphate has a wide range of scientific research applications:

Mechanism of Action

Phytosphingosine 1-phosphate is compared with other similar compounds such as sphingosine 1-phosphate and dihydrosphingosine 1-phosphate:

Comparison with Similar Compounds

  • Sphingosine 1-phosphate
  • Dihydrosphingosine 1-phosphate
  • Ceramide 1-phosphate

Phytosphingosine 1-phosphate stands out due to its unique structure and significant biological activities, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGOSKULTISFCW-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959310
Record name 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383908-62-1
Record name 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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